BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical characteristics of 4-Amino-4'-
iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Amino-4'-iodobiphenyl

Cat. No.: B1295012

An In-depth Technical Guide to 4-Amino-4'-
iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical
characteristics, analytical methodologies, and synthetic applications of 4-Amino-4'-
iodobiphenyl (CAS No. 7285-77-0). This biphenyl derivative is a valuable intermediate in
organic synthesis, particularly in the development of novel pharmaceutical compounds and
materials.

Core Physicochemical Characteristics

4-Amino-4'-iodobiphenyl, also known by its IUPAC name 4-(4-iodophenyl)aniline, is an
aromatic amine containing a biphenyl scaffold functionalized with an amino group and an iodine
atom at the 4 and 4' positions, respectively.[1] This structure imparts specific reactivity and
properties that are leveraged in various synthetic applications. While extensive experimental
data is not widely published, a summary of its known and computed properties is presented
below.

Table 1: Physicochemical Properties of 4-Amino-4'-iodobiphenyl
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Property Value Source
IUPAC Name 4-(4-iodophenyl)aniline [1]
CAS Number 7285-77-0 [1]
Molecular Formula C12H10IN [1]
Molecular Weight 295.12 g/mol [1]
Exact Mass 294.98580 Da (Computed) [1]
] ] 4.35 (Reference value for 4-
pKa (Conjugate Acid) Aminobiphenyl) [2]

Soluble in Dichloromethane,
Solubility DMSO, Methanol (Reference
for 4-Aminobiphenyl)

Note: Some experimental values, such as pKa and solubility, are referenced from the parent
compound 4-Aminobiphenyl due to the limited availability of specific data for the iodinated
derivative. These values provide a reasonable estimate of its chemical behavior.

Experimental Protocols & Methodologies

The analysis and synthesis of 4-Amino-4'-iodobiphenyl involve standard organic chemistry
techniques. Its structure, featuring a primary amine and an aryl iodide, makes it suitable for a
range of analytical methods and a versatile substrate for cross-coupling reactions.

While a specific, detailed protocol for 4-Amino-4'-iodobiphenyl is not readily available in the
provided search results, a common synthetic route would involve the reduction of the
corresponding nitro compound, 4-iodo-4'-nitrobiphenyl. This transformation is a standard
procedure in organic synthesis.

A plausible synthetic pathway involves:

 Nitration of 4-iodobiphenyl: Reaction of 4-iodobiphenyl with a nitrating agent (e.g., a mixture
of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 4' position of the
unsubstituted phenyl ring.
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e Reduction of 4-iodo-4'-nitrobiphenyl: The resulting nitro compound is then reduced to the
primary amine. Common reducing agents for this transformation include tin(ll) chloride
(SnCl2) in hydrochloric acid, catalytic hydrogenation (Hz gas with a palladium, platinum, or
nickel catalyst), or iron powder in acidic medium.

HPLC is a primary technique for assessing the purity and quantifying 4-Amino-4'-
iodobiphenyl. A typical reversed-phase HPLC (RP-HPLC) method can be developed based on
protocols for similar aromatic amines.

Objective: To separate and quantify 4-Amino-4'-iodobiphenyl from reaction mixtures or for
quality control.

Methodology:

 Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,
column oven, and a UV-Vis or Diode Array Detector (DAD).

e Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size) is generally
effective for separating aromatic compounds. For halogenated aromatics, phenyl-based
columns (e.g., Phenyl-Hexyl) can also offer alternative selectivity through pi-pi interactions.

[3]
» Mobile Phase: A gradient elution is typically employed to ensure good resolution.

o Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier
helps to protonate the amine, reducing peak tailing from interactions with free silanol
groups on the silica support.

o Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

o Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes,
followed by a re-equilibration step. The exact gradient should be optimized for the specific
sample matrix.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30-40 °C to ensure reproducible retention times.
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o Detection: UV detection at a wavelength of 254 nm or 280 nm, where biphenyl systems
typically exhibit strong absorbance.[4]

o Sample Preparation: The sample should be dissolved in a suitable solvent, such as the
mobile phase or a mixture of methanol and water, and filtered through a 0.22 um syringe
filter before injection.

The following diagram illustrates a generalized workflow for the HPLC analysis of a synthetic
compound like 4-Amino-4'-iodobiphenyl.

Sample Preparation HPLC Analysis Data Processing

Filter Sample: Transfer to L_ al UV/IDAD Lol Generate Peak Integration Generate
(0.22 pm) Autosampler Vial Detection [¢ & Quantifi Report

Click to download full resolution via product page

Generalized workflow for HPLC analysis.

Applications in Research and Drug Development

The primary utility of 4-Amino-4'-iodobiphenyl in a research context is as a versatile building
block for synthesizing more complex molecules. Its two distinct functional groups—the
nucleophilic amine and the electrophilic aryl iodide—can be manipulated selectively in
subsequent reactions.

o Aryl lodide Moiety: The carbon-iodine bond is highly susceptible to participating in palladium-
catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-
Hartwig amination reactions. This allows for the facile introduction of new aryl, alkyl, alkynyl,
or amino substituents at the 4'-position, enabling the construction of diverse molecular
scaffolds.

e Amino Group Moiety: The primary amine can undergo a wide range of chemical
transformations, including acylation to form amides, alkylation, diazotization to form
diazonium salts (which are themselves versatile intermediates), and reductive amination.
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This dual functionality makes 4-Amino-4'-iodobiphenyl a valuable precursor for creating
libraries of compounds in drug discovery programs, where systematic structural modifications
are required to optimize biological activity and pharmacokinetic properties.

While no specific signaling pathways involving 4-Amino-4'-iodobiphenyl are documented, its
structural relative, 4-Aminobiphenyl, is a well-known procarcinogen. The metabolic activation
pathway of 4-Aminobiphenyl offers insight into how such compounds can interact with
biological systems. This process involves hepatic N-oxidation by cytochrome P450 enzymes,
followed by further transformations that lead to the formation of DNA adducts, a key step in
chemical carcinogenesis.[2][5] This knowledge is critical for toxicological assessment during
the development of any new drug candidate derived from this scaffold.

The diagram below outlines the simplified metabolic activation pathway of the related
compound 4-Aminobiphenyl, which is a critical consideration for any derivative.
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Metabolic activation of 4-Aminobiphenyl.
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Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), 4-Amino-
4'-iodobiphenyl is considered hazardous.[1] It is harmful if swallowed, causes skin and
serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times
when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Amino-4'-iodobiphenyl | C12H10IN | CID 101401 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

¢ 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum
[chromforum.org]

e 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as
Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nim.nih.gov]

e 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf
[ncbi.nim.nih.gov]

 To cite this document: BenchChem. [physicochemical characteristics of 4-Amino-4'-
iodobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295012#physicochemical-characteristics-of-4-
amino-4-iodobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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